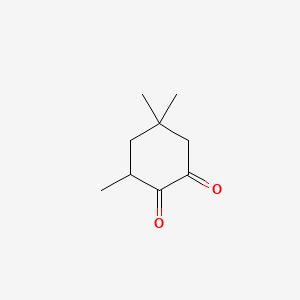

3,5,5-Trimethylcyclohexane-1,2-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5,5-trimethylcyclohexane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-6-4-9(2,3)5-7(10)8(6)11/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUZZYGESXCTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(=O)C1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863466 | |

| Record name | 1,2-Cyclohexanedione, 3,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57696-89-6 | |

| Record name | 3,5,5-Trimethyl-1,2-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57696-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedione, 3,5,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057696896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanedione, 3,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclohexanedione, 3,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-TRIMETHYL-1,2-CYCLOHEXANEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5,5-Trimethylcyclohexane-1,2-dione discovery and history

An In-Depth Technical Guide to 3,5,5-Trimethylcyclohexane-1,2-dione: From Historical Synthesis to Modern Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a cyclic α-diketone of significant interest in synthetic chemistry. We will explore its historical synthesis, key physicochemical properties, and diverse applications, offering expert insights into the experimental choices that underpin its preparation and use.

Introduction: A Versatile Ketone Building Block

This compound is a cyclic ketone featuring adjacent carbonyl groups and a characteristic gem-dimethyl substitution on the cyclohexane ring.[1][2] This structural arrangement imparts unique reactivity, making it a valuable intermediate for constructing more complex molecular architectures. While it is found naturally in burley tobacco and can be used in flavor and fragrance applications, its primary significance in the scientific community lies in its role as a versatile synthetic precursor.[3][4]

Historical Context and Discovery

The history of this compound is not marked by a singular moment of discovery but rather by the logical progression of organic chemistry. Its synthesis is intrinsically linked to the study of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), a readily available industrial chemical produced from the self-condensation of acetone.[4][5][6] Early 20th-century chemists, such as Otto Wallach, extensively investigated the reactions of cyclic terpenes and ketones. Work published in Justus Liebigs Annalen der Chemie in 1918 and 1924 describes the oxidation of isophorone derivatives with reagents like potassium permanganate, which represents one of the earliest methods for accessing this dione scaffold.[7] These foundational studies established the chemical pathways from abundant starting materials to more complex, functionalized cyclic systems.

Core Synthetic Methodologies

The most common and practical synthesis of this compound involves the oxidation of the α,β-unsaturated ketone, isophorone. Several methods have been developed, with varying yields and conditions.

Oxidation of Isophorone

The conversion of isophorone to the target dione requires the oxidation of the allylic carbon atom alpha to the carbonyl group.

Experimental Protocol: Selenium Dioxide Oxidation

A widely cited and effective method employs selenium dioxide (SeO₂) as the oxidant.

-

Reaction Setup: A solution of isophorone in a suitable solvent, such as aqueous acetic acid or dioxane, is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: A stoichiometric equivalent of selenium dioxide is carefully added to the flask.

-

Heating and Reflux: The mixture is heated to reflux (typically 80-100 °C) and maintained for several hours. The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled. The precipitated black selenium metal byproduct is removed by filtration. The filtrate is then diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize the acidic solvent, followed by a brine wash to remove residual water. The solution is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The resulting crude product is purified by vacuum distillation or recrystallization to yield pure this compound.

Expertise & Causality: Why This Protocol Works

-

Choice of Reagent (SeO₂): Selenium dioxide is a specific and reliable reagent for the allylic oxidation of alkenes. It selectively targets the C-H bonds adjacent to the double bond in isophorone, converting the methylene group (CH₂) into a carbonyl group (C=O) without cleaving the ring.

-

Solvent System: Acetic acid or dioxane are used because they can dissolve both the organic substrate (isophorone) and the inorganic oxidant (SeO₂), creating a homogeneous reaction environment essential for efficient conversion.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the C-H bond oxidation, ensuring the reaction proceeds at a practical rate.

-

Self-Validating Work-up: The work-up is designed to systematically remove byproducts and impurities. The filtration step physically removes the insoluble selenium. The bicarbonate wash is critical for neutralizing the acidic solvent, which could otherwise cause degradation during the final distillation. This multi-step purification ensures the high purity of the final product.

Experimental Workflow: Synthesis from Isophorone

Caption: Workflow for the selenium dioxide-mediated oxidation of isophorone.

Physicochemical and Spectroscopic Data

Accurate characterization is critical for confirming the identity and purity of the synthesized compound.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 57696-89-6 | [7][8] |

| Molecular Formula | C₉H₁₄O₂ | [2][7] |

| Molecular Weight | 154.21 g/mol | [2][7] |

| Appearance | Colorless to pale yellow solid or liquid | [3][9] |

| Boiling Point | 214-215 °C @ 760 mmHg | [9] |

| Flash Point | ~77 °C (171 °F) | [10] |

| Solubility | Soluble in methanol and other organic solvents | [3][9] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the three methyl groups (two as a singlet for the gem-dimethyl group and one as a doublet coupled to the adjacent methine proton) and the methylene protons of the ring.

-

¹³C NMR: The carbon spectrum is defined by two downfield signals for the carbonyl carbons (typically >190 ppm). Additional signals will correspond to the quaternary carbon, the methine carbon, the methylene carbons, and the three distinct methyl carbons.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band will be present in the 1700-1750 cm⁻¹ region, corresponding to the C=O stretching vibrations of the α-diketone functional group.

-

Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M⁺) at m/z = 154, corresponding to the molecular weight of the compound.

Applications in Research and Drug Development

The synthetic utility of this compound arises from the versatile reactivity of its vicinal dicarbonyl moiety.

-

Heterocycle Synthesis: It is an excellent precursor for forming heterocyclic rings. For instance, condensation with 1,2-diamines (like o-phenylenediamine) readily yields quinoxaline derivatives, which are important scaffolds in medicinal chemistry.

-

Precursor for Bioactive Molecules: The compound has been utilized in the preparation of Tetrahydro-carbazolone analogs, which have been investigated as potential inhibitors of the Hepatitis C virus.[11]

-

Core Building Block: The diketone can undergo various transformations, such as aldol condensations, Michael additions, and rearrangements, allowing for the stereoselective installation of substituents and the construction of complex natural product skeletons.[12]

Logical Relationships in Synthetic Applications

Caption: Synthetic utility of this compound.

References

- Wallach, O. (1918, 1924). Justus Liebigs Annalen der Chemie. As cited by ChemicalBook. [Source: https://www.chemicalbook.com/ProductSyntheses_US_57696-89-6.htm]

- ChemicalBook. This compound CAS 4883-60-7. [Source: https://www.chemicalbook.com/ProductDetail_US_4883-60-7.htm]

- Home Sunshine Pharma. This compound CAS 57696-89-6. [Source: https://www.homesunshinepharma.com/3-5-5-trimethylcyclohexane-1-2-dione-cas-57696-89-6]

- The Good Scents Company. 3,5,5-trimethyl cyclohexane-1,2-dione, 57696-89-6. [Source: http://www.thegoodscentscompany.

- Google Patents. Catalytic oxidation of 3,5,5-trimethylcyclohexa-3-en-1-one (β-isophorone). [Source: https://patents.google.

- National Center for Biotechnology Information. Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. Molecules, 27(6), 1935. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951884/]

- Wikipedia. Isophorone. [Source: https://en.wikipedia.org/wiki/Isophorone]

- Stenutz. This compound. [Source: https://www.stenutz.eu/chem/solv63.php]

- PubChem. 3,5,5-Trimethyl-1,2-cyclohexanedione. [Source: https://pubchem.ncbi.nlm.nih.gov/compound/93772]

- ChemicalBook. This compound | 57696-89-6. [Source: https://www.chemicalbook.com/ChemicalProductProperty_US_CB6717521.htm]

- Truce, W. E., & Lynn, J. W. (1956). The Reaction of Isophorone with Selenium Dioxide. Journal of the American Chemical Society, 78(23), 6133–6135.

- Barbalas, M. P., & Trost, B. M. (2023). The Production of Isophorone. Encyclopedia, 3(1), 224-244. [Source: https://www.researchgate.net/publication/368523555_The_Production_of_Isophorone]

- Organic Chemistry Portal. α-Diketone synthesis by oxidation. [Source: https://www.organic-chemistry.org/syntheses/C2O/1,2-diketones.shtm]

- Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS OF ALPHA, BETA UNSATURATED CYCLIC KETONES VIA ROBINSON ANNULATION REACTION. [Source: https://www.pnrjournal.com/index.php/home/article/view/3199]

- Sloop, J. C. (2018). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 8, 237-253. [Source: https://www.scirp.

- National Center for Biotechnology Information. Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin. The Journal of Organic Chemistry, 75(1), 140–152. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2796441/]

- Parchem. This compound. [Source: https://www.parchem.com/chemical-supplier-distributor/3,5,5-Trimethylcyclohexane-1,2-dione-083584.aspx]

- Santa Cruz Biotechnology, Inc. This compound. [Source: https://www.scbt.com/p/3-5-5-trimethylcyclohexane-1-2-dione-57696-89-6]

- Perflavory. 3,5,5-trimethyl cyclohexane-1,2-dione, NF0191. [Source: http://www.perflavory.com/NF0191.html]

Sources

- 1. This compound [stenutz.eu]

- 2. 3,5,5-Trimethyl-1,2-cyclohexanedione | C9H14O2 | CID 93772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 4883-60-7 [chemicalbook.com]

- 4. This compound CAS 57696-89-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Isophorone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 3,5,5-trimethyl cyclohexane-1,2-dione, 57696-89-6 [thegoodscentscompany.com]

- 10. (S)-3,5,5-trimethyl cyclohexane-1,2-dione, NF0191 [perflavory.com]

- 11. This compound | 57696-89-6 [chemicalbook.com]

- 12. Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5,5-Trimethylcyclohexane-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,5,5-trimethylcyclohexane-1,2-dione, a versatile cyclic dione with applications in flavor chemistry and as a synthetic intermediate. This document delves into its chemical identity, physicochemical properties, detailed synthesis protocols, spectroscopic characterization, and safety considerations.

Chemical Identity and Structure

This compound, also known by synonyms such as 4,4,6-trimethylcyclohexanedione and trimethyldihydrobrenzcatechin, is a cyclic ketone with the molecular formula C₉H₁₄O₂.[1][2] Its IUPAC name is this compound. The compound features a cyclohexane ring functionalized with two adjacent ketone groups at positions 1 and 2, and three methyl groups at positions 3 and 5.

dot graph 3_5_5_Trimethylcyclohexane_1_2_dione_Structure { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"];

C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

C1 -- O1 [len=1.2, style=double]; C2 -- O2 [len=1.2, style=double];

C3 -- C7 [len=1.5]; C5 -- C8 [len=1.5]; C5 -- C9 [len=1.5];

{rank=same; C1 C2 C3 C4 C5 C6}; } Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The compound is a colorless to pale yellow solid or liquid, with a characteristic phenolic, woody, and nutty odor.[3] It is soluble in methanol.[3]

| Property | Value | Reference |

| Molecular Weight | 154.21 g/mol | [2] |

| Melting Point | 89-92 °C | [1] |

| Boiling Point | 214.6 °C at 760 mmHg | [1] |

| Density | 0.976 g/cm³ | [1] |

| Flash Point | 77.1 °C | [1] |

| Water Solubility | 1.443e+004 mg/L @ 25 °C (estimated) | [4] |

Synthesis and Purification

The most common and industrially viable synthesis of this compound starts from the readily available α-isophorone.[1] The synthesis is a two-step process involving the epoxidation of α-isophorone to form isophorone oxide, followed by an acid-catalyzed rearrangement to yield the final product.

dot graph TD { A[α-Isophorone] -->|H₂O₂, NaOH, Methanol| B(Isophorone Oxide); B -->|Acid Catalysis (e.g., 15% HCl)| C(this compound); } Synthetic pathway from α-isophorone.

Experimental Protocol: Synthesis of Isophorone Oxide

This protocol is adapted from a well-established procedure for the epoxidation of α,β-unsaturated ketones. The reaction's progress can be monitored by UV spectroscopy, as isophorone has a characteristic absorbance maximum at 235 nm which disappears upon conversion to isophorone oxide.

Materials:

-

α-Isophorone (technical grade)

-

30% Hydrogen peroxide

-

6N Sodium hydroxide

-

Methanol

-

Ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 55.2 g (0.4 mole) of isophorone in 400 mL of methanol.

-

Cool the solution to 15 °C using an ice bath.

-

Slowly add 115 mL (1.2 moles) of 30% aqueous hydrogen peroxide.

-

While maintaining the temperature at 15-20 °C, add 33 mL (0.2 mole) of 6N aqueous sodium hydroxide dropwise over 1 hour with continuous stirring.

-

After the addition is complete, continue stirring for 3 hours, keeping the temperature between 20-25 °C.

-

Pour the reaction mixture into 500 mL of water and extract with two 400 mL portions of ether.

-

Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the bulk of the ether by distillation.

-

Distill the residual liquid under reduced pressure to obtain isophorone oxide. The expected yield is approximately 70-72%.

Experimental Protocol: Acid-Catalyzed Rearrangement of Isophorone Oxide

The rearrangement of the epoxy ketone, isophorone oxide, to the α-diketone is a known transformation that can be facilitated by acid catalysis. One reported method utilizes 15% hydrochloric acid to achieve a conversion rate of up to 60%.[1]

Materials:

-

Isophorone oxide

-

15% Hydrochloric acid

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of isophorone oxide in a suitable solvent (e.g., acetone or ethanol), add 15% aqueous hydrochloric acid.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

-

C=O stretching: A strong absorption band in the region of 1700-1725 cm⁻¹ corresponding to the two ketone carbonyl groups.

-

C-H stretching (alkane): Absorption bands just below 3000 cm⁻¹ due to the C-H bonds of the cyclohexane ring and methyl groups.

-

C-H bending: Absorption bands in the region of 1350-1470 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity. The expected signals would include:

-

Singlets for the two geminal methyl groups at C5.

-

A doublet for the methyl group at C3.

-

Multiplets for the methylene protons at C4 and C6, and the methine proton at C3.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms:

-

Two signals in the downfield region (>200 ppm) for the two carbonyl carbons.

-

Signals for the quaternary carbon at C5, the methine carbon at C3, and the methylene carbons at C4 and C6.

-

Signals for the three methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154. Fragmentation patterns would likely involve the loss of methyl groups (CH₃, 15 Da) and carbonyl groups (CO, 28 Da).

Applications and Areas of Research

This compound has several notable applications:

-

Flavor and Fragrance: It is found naturally in burley tobacco and possesses a pleasant coffee-like aroma, making it useful in food, beverage, and cigarette flavorings.[1]

-

Organic Synthesis: As a dicarbonyl compound, it serves as a versatile building block in organic synthesis. For instance, it is used in the preparation of tetrahydro-carbazolone analogs, which have been investigated as hepatitis C inhibitors.

-

Precursor to Vitamin E: The related compound, 3,5,5-trimethyl-cyclohex-2-ene-1,4-dione, can be aromatized to trimethylhydroquinone, a key intermediate in the synthesis of Vitamin E.[2]

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction and serious eye irritation.[5]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a compound of significant interest due to its sensory properties and its utility as a synthetic intermediate. The synthetic route from isophorone provides an accessible means for its preparation in a laboratory setting. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in research and development.

References

-

Lewis acid catalysed rearrangement of epoxides :a mechanistic study. (n.d.). Retrieved from [Link]

-

3,5,5-trimethyl cyclohexane-1,2-dione, 57696-89-6. (n.d.). The Good Scents Company. Retrieved from [Link]

-

This compound CAS 57696-89-6. (n.d.). Home Sunshine Pharma. Retrieved from [Link]

-

3,5,5-Trimethyl-1,2-cyclohexanedione | C9H14O2. (n.d.). PubChem. Retrieved from [Link]

-

1,3,5-Trimethylcyclohexane | C9H18. (n.d.). PubChem. Retrieved from [Link]

- Yuliana, N. D. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.Indonesian Journal of Science & Technology, 4(1), 1-16.

-

Isophorone. (n.d.). In Wikipedia. Retrieved from [Link]

-

3-Methylcyclohexane-1,2-dione - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Isophorone Oxide | C9H14O2. (n.d.). PubChem. Retrieved from [Link]

- van der Vlugt, J. I., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.

- Rath, M. K. (2012). What are the basic steps to analyse the FTIR spectra. How to find the information on each of the FTIR peaks?

- Evans, P. A., & Sarpong, R. (1998). Lewis acid induced rearrangement of 2,3-epoxy amines; characterisation of aziridinium ion intermediates and regiospecific ring opening with nitrogen nucleophiles.Journal of the Chemical Society, Perkin Transactions 1, (1), 131-135.

- McMurry, J. (2024). 12.2: Interpreting Mass Spectra.Chemistry LibreTexts.

- Ruther, T., Müller, M. A., Bonrath, W., & Eisenacher, M. (2023). The Production of Isophorone.Encyclopedia, 3(1), 224-244.

-

1,3,5-Trimethylcyclohexane. (n.d.). SpectraBase. Retrieved from [Link]

-

Cyclohexane, 1,3,5-trimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Lewis acid catalysed rearrangement of epoxides: A mechanistic study. (n.d.). Oulu.fi. Retrieved from [Link]

- Serebryakov, I. M., Skabara, P. J., & Perepichka, I. F. (1999). The acid-catalysed rearrangements of 4,5-bis(2-thienylhydroxymethyl)-1,3-dithiole-2-thione.Journal of the Chemical Society, Perkin Transactions 2, (7), 1405-1410.

-

Quantum calculations on the acid catalyzed rearrangements of norborn-5-en-2-one, 7-oxanorborn-5-en-2-one and 7-azanorborn-5-en-2-one - The electron-releasing effect of homoconjugated carbonyl group. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. This compound CAS 57696-89-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 3,5,5-Trimethyl-1,2-cyclohexanedione | C9H14O2 | CID 93772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rearrangement [www2.chemistry.msu.edu]

- 4. 3,5,5-trimethyl cyclohexane-1,2-dione, 57696-89-6 [thegoodscentscompany.com]

- 5. Isophorone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3,5,5-Trimethylcyclohexane-1,2-dione (CAS 57696-89-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Chemical Scaffold

3,5,5-Trimethylcyclohexane-1,2-dione, a substituted cyclic α-diketone, represents a molecule of significant interest in synthetic chemistry and holds untapped potential within the realm of drug discovery. While its primary applications have historically been in the flavor and fragrance industry, the inherent reactivity of its vicinal dicarbonyl functionality presents a versatile platform for the construction of more complex molecular architectures. This guide, intended for the discerning scientific professional, aims to provide a comprehensive overview of this compound, from its fundamental properties and synthesis to its potential as a scaffold in medicinal chemistry. By elucidating the causal relationships behind its chemical behavior and offering detailed experimental insights, we endeavor to equip researchers with the knowledge necessary to harness the full potential of this intriguing molecule.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is paramount for its successful application in research and development.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Source |

| CAS Number | 57696-89-6 | [1][2] |

| Molecular Formula | C₉H₁₄O₂ | [1][2] |

| Molecular Weight | 154.21 g/mol | [1][2] |

| Appearance | Colorless to pale yellow solid | [3] |

| Melting Point | 89-92 °C | [3] |

| Boiling Point | 214.6 °C at 760 mmHg | [4] |

| Density | ~1.0 g/cm³ | [4] |

| Flash Point | 77.1 °C | [4] |

Spectroscopic Characterization

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments. The methyl protons would likely appear as singlets, with the gem-dimethyl groups at C5 showing a characteristic singlet integrating to six protons. The methyl group at C3 would also be a singlet. The methylene protons at C4 and C6 would likely appear as complex multiplets due to their diastereotopic nature. Protons alpha to the carbonyl groups are typically deshielded and would be found in the 2.0-3.0 ppm range.[5]

-

¹³C NMR: The carbon NMR spectrum would be characterized by two downfield signals for the carbonyl carbons in the range of 190-210 ppm.[5] The quaternary carbon at C5 and the other carbons of the cyclohexane ring would appear at distinct chemical shifts in the aliphatic region.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong absorption band of the carbonyl groups. For α-diketones, the two C=O stretching vibrations can couple, often resulting in two distinct peaks. A predicted FTIR spectrum from PubChem suggests a strong C=O stretch around 1715 cm⁻¹.[6][7]

1.2.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern of cyclic ketones can be complex, but characteristic losses of CO (m/z 28) and alkyl fragments are anticipated.[8] Alpha-cleavage, a common fragmentation pathway for ketones, would lead to the formation of acylium ions.[8]

Section 2: Synthesis and Manufacturing

The primary route to this compound involves the oxidation of isophorone (3,5,5-trimethylcyclohex-2-en-1-one), a readily available industrial chemical.[9]

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from the common α,β-unsaturated ketone, isophorone.

Sources

- 1. This compound | 57696-89-6 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 3,5,5-trimethyl cyclohexane-1,2-dione, 57696-89-6 [thegoodscentscompany.com]

- 4. 3,5,5-Trimethyl-1,2-cyclohexanedione | CAS#:57696-89-6 | Chemsrc [chemsrc.com]

- 5. Ketones | OpenOChem Learn [learn.openochem.org]

- 6. 3,5,5-Trimethyl-1,2-cyclohexanedione | C9H14O2 | CID 93772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. whitman.edu [whitman.edu]

- 9. researchgate.net [researchgate.net]

2-Hydroxyisophorone CAS number 4883-60-7

An In-Depth Technical Guide to 2-Hydroxyisophorone (CAS 4883-60-7): Properties, Synthesis, and Applications in Scientific Research

Abstract

2-Hydroxyisophorone (CAS 4883-60-7), a derivative of isophorone, is a versatile chemical compound with significant applications across multiple scientific and industrial domains. Characterized by its distinct woody, phenolic, and tobacco-like aroma, it is a key component in the flavor and fragrance industry.[1] Beyond its organoleptic properties, its chemical structure—a substituted cyclohexenone—makes it a valuable intermediate and building block in synthetic chemistry. This guide provides a comprehensive technical overview of 2-Hydroxyisophorone, detailing its physicochemical properties, modern synthesis methodologies including both chemical and advanced biocatalytic routes, and robust analytical techniques for its characterization. Furthermore, we explore its current and potential applications in research and development, from its role in chemical ecology as an insect pheromone to its utility as a scaffold in the design of more complex molecules for pharmaceutical research.

Physicochemical Properties and Characterization

2-Hydroxyisophorone, systematically named 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one, is a cyclic ketone with the empirical formula C₉H₁₄O₂. Its structure features a hydroxyl group adjacent to the ketone, creating a stable enol-like system that dictates much of its reactivity and physical properties. The compound typically appears as a colorless to pale yellow crystalline solid.[2]

A summary of its key physicochemical properties is presented below for quick reference by researchers.

Table 1: Key Physicochemical Properties of 2-Hydroxyisophorone

| Property | Value | References |

|---|---|---|

| CAS Number | 4883-60-7 | [3] |

| Molecular Formula | C₉H₁₄O₂ | [4] |

| Molecular Weight | 154.21 g/mol | [4] |

| Appearance | Colorless to pale yellow solid | [2] |

| Melting Point | 83.00 to 90.00 °C | [1][2] |

| Boiling Point | 90.00 to 110.00 °C @ 15.00 mm Hg | [1][2] |

| Vapor Pressure | 0.0020 mmHg @ 25.00 °C (estimated) | [2] |

| Flash Point | 96.11 °C (205.00 °F) | [2] |

| Assay (Purity) | ≥99.0% (GC) |

| Odor Profile | Woody, phenolic, dry, nutty, tobacco |[1] |

Spectroscopic data, including mass spectra from electron ionization (EI), are available in public databases such as the NIST WebBook, providing a standard for analytical confirmation.[5]

Synthesis Methodologies: Chemical and Biocatalytic Routes

The efficient synthesis of 2-Hydroxyisophorone is critical for its commercial and research applications. Both traditional chemical methods and modern, greener biocatalytic approaches have been developed.

Chemical Synthesis Pathways

Chemical synthesis typically starts from α-isophorone, a readily available industrial chemical derived from the self-condensation of acetone.[6] The conversion pathways often involve the formation of key intermediates such as epoxyisophorone or 4-ketoisophorone (4KIP), which is subsequently reduced.[6][7] One documented method involves the synthesis from epoxyisophorone under solvent-free conditions, offering a yield of around 60%.[6] Another approach focuses on the metal-free oxidation of α-isophorone to produce 4-ketoisophorone, which serves as a direct precursor.[8]

The causality behind these multi-step syntheses lies in the controlled introduction of oxygenated functional groups onto the isophorone scaffold. Direct oxidation of α-isophorone can be challenging and may lead to a mixture of products; therefore, a stepwise approach via more stable intermediates ensures higher yields and purity of the final product.

Biocatalytic Synthesis: A Green Chemistry Approach

Recent advancements in biotechnology have enabled a more sustainable route to 2-Hydroxyisophorone using enzymes. Unspecific peroxygenases (UPOs), particularly from fungi like Chaetomium globosum and Humicola insolens, have been shown to catalyze the highly selective hydroxylation of isophorone to 4-hydroxyisophorone (an isomer of 2-hydroxyisophorone) and 4-ketoisophorone.[7][9][10]

This biocatalytic approach is superior in terms of selectivity and environmental impact. UPOs require only hydrogen peroxide (H₂O₂) as a co-substrate, avoiding the need for harsh metal catalysts or organic solvents.[10] The enzyme's active site precisely controls the position of hydroxylation on the isophorone ring, a level of regioselectivity that is difficult to achieve with conventional chemical methods. This makes biocatalysis a highly attractive option for producing high-purity isophorone derivatives.[9][11]

Protocol 1: General Procedure for Biocatalytic Synthesis of 4-Hydroxyisophorone using Fungal Peroxygenase

This protocol describes a general, self-validating workflow for the enzymatic synthesis of 4-hydroxyisophorone (4HIP) from isophorone, based on methodologies described for unspecific peroxygenases (UPOs).[10]

1. Materials and Reagents:

-

Unspecific Peroxygenase (UPO) from Agrocybe aegerita (AaeUPO) or a recombinant source.

-

Isophorone (Substrate, >98% purity).

-

Hydrogen Peroxide (H₂O₂), 30% solution.

-

Phosphate Buffer (50 mM, pH 7.0).

-

Methyl tert-butyl ether (MTBE) for extraction.

-

Sodium Azide (for reaction quenching).

-

Anhydrous Sodium Sulfate.

2. Reaction Setup:

-

Prepare a 1 mL reaction mixture in a glass vial.

-

Add 50 mM phosphate buffer (pH 7.0).

-

Add isophorone to a final concentration of 0.1 mM. The substrate can be added from a stock solution in a minimal amount of a water-miscible solvent if necessary.

-

Add the UPO enzyme to a final concentration ranging from 50 nM to 1 µM. The optimal concentration should be determined empirically.

-

Incubate the mixture at 30 °C with gentle agitation.

3. Reaction Initiation and Monitoring:

-

Initiate the reaction by adding H₂O₂ to a final concentration of 0.5 mM. Causality Note: H₂O₂ is the activating co-substrate for the UPO; its slow addition is crucial to prevent enzyme inactivation.

-

Monitor the reaction progress by taking aliquots at specific time points (e.g., 1, 5, 15, 30 minutes).

-

Quench the reaction in the aliquots immediately by adding a small volume of concentrated sodium azide solution or by vigorous shaking.[10]

4. Product Extraction and Analysis:

-

Once the reaction is complete (or quenched), extract the products from the aqueous phase.

-

Add an equal volume of MTBE to the reaction vial.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge briefly to separate the phases.

-

Carefully collect the organic (upper) layer containing the products.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Re-dissolve the residue in a known volume of a suitable solvent (e.g., chloroform or ethyl acetate) for analysis.

5. Validation and Quantification:

-

Analyze the final sample using GC-MS (see Protocol 2) to identify and quantify the formation of 4-hydroxyisophorone and other potential products like 4-ketoisophorone.

-

Run a control experiment under identical conditions but without the enzyme to ensure that product formation is enzyme-dependent.[10]

Analytical Methodologies

Accurate identification and quantification of 2-Hydroxyisophorone are essential for quality control in production and for its use in research.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing 2-Hydroxyisophorone, particularly in complex matrices such as flavor formulations or reaction mixtures. Its high resolution allows for the separation of isomers and impurities, while mass spectrometry provides definitive structural identification.[5][10]

Protocol 2: Standard GC-MS Protocol for the Analysis of 2-Hydroxyisophorone

This protocol provides a framework for the reliable analysis of 2-Hydroxyisophorone.

1. Sample Preparation:

-

Dissolve the sample (pure compound or extract from Protocol 1) in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 10-100 µg/mL.

-

If quantitative analysis is required, add an appropriate internal standard (e.g., a non-interfering alkane or a deuterated analog).

-

Filter the sample through a 0.45 µm syringe filter if particulates are present.[12]

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injection: 1 µL injection volume, splitless mode.[12]

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

- Initial temperature: 60 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 280 °C.

- Final hold: 5 minutes at 280 °C.

- Causality Note: This temperature program ensures the elution of volatile solvents first, followed by the separation of the analyte from potential byproducts and contaminants based on boiling point and column interaction.

-

Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 40-300.

- Source Temperature: 230 °C.

3. Data Analysis:

-

Identify 2-Hydroxyisophorone by comparing its retention time and mass spectrum to an analytical standard or a reference library like NIST.[5] The expected molecular ion peak is at m/z 154.

-

For quantification, generate a calibration curve using the analytical standard and the chosen internal standard.

Applications in Research and Development

While well-established in the flavor industry, 2-Hydroxyisophorone also presents significant opportunities in specialized areas of scientific research.

Chemical Ecology and Pheromone Research

2-Hydroxyisophorone has been identified as a component of the male-produced aggregation pheromone of the beetle Homalinotus depressus, a major pest of coconut palms.[6] This discovery is crucial for developing environmentally benign pest management strategies. Synthetic pheromone blends containing 2-Hydroxyisophorone can be used in traps for monitoring and controlling pest populations, reducing the reliance on broad-spectrum insecticides.

A Versatile Building Block in Drug Discovery

For drug development professionals, 2-Hydroxyisophorone is not typically a final active pharmaceutical ingredient (API) but rather a valuable chiral building block or scaffold. Its rigid cyclic structure, combined with multiple functional groups (a ketone, a hydroxyl group, and an α,β-unsaturated system), provides several reactive sites for chemical modification.

The use of natural product-inspired scaffolds is a cornerstone of modern drug design, as they often provide access to novel chemical space compared to traditional combinatorial libraries.[13] 2-Hydroxyisophorone, being naturally found in plants like saffron, fits this profile.[6] Its structure can be elaborated to synthesize more complex molecules with potential biological activities.

Safety and Handling

As with any chemical reagent, proper handling of 2-Hydroxyisophorone is essential. It is classified as a hazardous substance and requires appropriate safety precautions.

Table 2: Hazard Identification and Handling Precautions

| Hazard Statement | GHS Pictogram | Precautionary Measures | References |

|---|---|---|---|

| H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [3] |

| H315: Causes skin irritation | GHS07 (Exclamation Mark) | Wear protective gloves. IF ON SKIN: Wash with plenty of water and soap. If skin irritation occurs: Get medical advice. | [3][14] |

| H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice. | [3][14] |

| H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Use only outdoors or in a well-ventilated area. Avoid breathing dust. | [3] |

| Storage | N/A | Store in a well-ventilated, cool, dark place. Keep container tightly closed. Store locked up. |[3][14] |

Conclusion

2-Hydroxyisophorone is a multifaceted compound whose importance extends far beyond its initial applications in the flavor and fragrance sector. Its well-defined physicochemical properties, coupled with increasingly efficient and sustainable synthesis routes like biocatalysis, position it as a compound of significant interest. For researchers, it serves as a model substrate for enzymatic studies, a key component in ecological research, and, most importantly, a versatile and valuable building block for synthetic chemistry. Its potential as a scaffold for developing novel, complex molecules ensures that 2-Hydroxyisophorone will remain a relevant and valuable tool in the arsenal of scientists and drug development professionals.

References

-

2-hydroxyisophorone 2-hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one. The Good Scents Company. Available from: [Link]

-

High-Purity 2-Hydroxyisophorone (CAS 4883-60-7): A Versatile Aromatic Chemical. LookChem. Available from: [Link]

-

Vidal, D. M., Moreira, M. A. B., Coracini, M., & Zarbin, P. H. G. (2019). Isophorone derivatives as a new structural motif of aggregation pheromones in Curculionidae. ResearchGate. Available from: [Link]

-

Safety Data Sheet - 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone. Synerzine. Available from: [Link]

-

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one, 5g. CP Lab Safety. Available from: [Link]

-

2-Hydroxy-3,5,5-trimethyl-cyclohex-2-enone. NIST WebBook. Available from: [Link]

-

ANALYTICAL METHOD SUMMARIES. Eurofins. Available from: [Link]

-

Isophorone. Wikipedia. Available from: [Link]

-

Hieda, N., et al. (2002). Production of a Doubly Chiral Compound, (4R,6R)-4-Hydroxy-2,2,6-Trimethylcyclohexanone, by Two-Step Enzymatic Asymmetric Reduction. ResearchGate. Available from: [Link]

-

Metal-free direct oxidation of α-isophorone to ketoisophorone by I₂ under photoirradiation. J-GLOBAL. Available from: [Link]

-

Carro, J., et al. (2019). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. UPCommons. Available from: [Link]

-

Carro, J., et al. (2019). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology. Available from: [Link]

-

2-hydroxy-2,6,6-trimethylcyclohexanone. ChemSrc. Available from: [Link]

-

Hamnevik, E., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. PMC - NIH. Available from: [Link]

-

Chaumont-Olive, P., et al. (2021). Synthesis of β-damascone from 2,6-dimethylcyclohexanone. Semantic Scholar. Available from: [Link]

-

Improved Synthesis of 2-Hydroxy-4,4,6-Trimethyl-2,5-Cyclohexadienone, Useful as a Flavoring Additive. ResearchGate. Available from: [Link]

-

Yamazaki, S., & Miyazaki, M. (2023). Synthesis and olfactory evaluation of (±)-β-irone. ResearchGate. Available from: [Link]

-

Oelgemöller, M., et al. (2000). Photodimerization of isophorone in supercritical trifluoromethane and carbon dioxide. Journal of the American Chemical Society. Available from: [Link]

-

Wang, C., et al. (2010). Metal and solvent-free oxidation of α-isophorone to ketoisophorone by molecular oxygen. KISTI. Available from: [Link]

-

Carro, J., et al. (2019). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology, 9(5), 1238-1248. Available from: [Link]

-

Carro, J., et al. (2019). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. ResearchGate. Available from: [Link]

-

Kaminski, M., et al. (2017). Investigation of the α-pinene photooxidation by OH in the atmospheric simulation chamber SAPHIR. Atmospheric Chemistry and Physics. Available from: [Link]

-

Freitas, M., et al. (2018). Biological Activities of 2-Styrylchromones. ResearchGate. Available from: [Link]

-

Koutsoukas, A., et al. (2021). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. NIH National Library of Medicine. Available from: [Link]

-

Gonzalez-Diaz, H., et al. (2008). Applications of 2D descriptors in drug design: a DRAGON tale. PubMed. Available from: [Link]

-

Szymańska, E., et al. (2023). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. Available from: [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. 2-hydroxyisophorone, 4883-60-7 [thegoodscentscompany.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. 2-Hydroxy-3,5,5-trimethyl-cyclohex-2-enone [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. upcommons.upc.edu [upcommons.upc.edu]

- 8. [논문]Metal and solvent-free oxidation of α-isophorone to ketoisophorone by molecular oxygen [scienceon.kisti.re.kr]

- 9. upcommons.upc.edu [upcommons.upc.edu]

- 10. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02114G [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 3,5,5-Trimethylcyclohexane-1,2-dione: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,5,5-trimethylcyclohexane-1,2-dione, a versatile cyclic diketone. Moving beyond a simple data sheet, this document synthesizes critical information on its chemical identity, synthesis, spectroscopic characterization, reactivity, and notable applications, particularly its emerging role as a key building block in the development of novel antiviral therapeutics. The insights provided herein are curated to support researchers and drug development professionals in leveraging the unique properties of this compound.

Compound Identification and Synonyms

This compound is a cyclic ketone that is a valuable intermediate in various chemical syntheses.[1] To facilitate comprehensive literature and database searches, a thorough understanding of its various synonyms and identifiers is crucial.

Table 1: Synonyms and Identifiers for this compound [1][2][3]

| Category | Identifier |

| IUPAC Name | This compound |

| CAS Number | 57696-89-6 |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| Common Synonyms | 1,2-Cyclohexanedione, 3,5,5-trimethyl- |

| 4,4,6-trimethylcyclohexanedione | |

| Trimethyldihydrobrenzcatechin | |

| Tobacco Ketone | |

| PubChem CID | 93772 |

| ChEMBL ID | CHEMBL191800 |

| InChI | InChI=1S/C9H14O2/c1-6-4-9(2,3)5-7(10)8(6)11/h6H,4-5H2,1-3H3 |

| SMILES | CC1CC(CC(=O)C1=O)(C)C |

Physicochemical and Spectroscopic Characterization

A precise understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthetic and analytical workflows.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid/solid | [3] |

| Boiling Point | 214.6 °C at 760 mmHg | |

| Melting Point | 89-92 °C | |

| Flash Point | 77.1 °C | |

| Density | 0.976 g/cm³ |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum of an α-diketone like this compound is characterized by strong absorption bands corresponding to the C=O stretching vibrations. These typically appear in the region of 1680-1750 cm⁻¹. The exact position of these bands can provide insights into the conformation and electronic environment of the carbonyl groups. Additional peaks corresponding to C-H stretching and bending vibrations will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will show distinct signals for the different types of protons in the molecule. The exact chemical shifts and coupling patterns are dependent on the specific conformation of the cyclohexanedione ring.

-

¹³C NMR : The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbons, typically in the downfield region, as well as signals for the aliphatic carbons of the cyclohexane ring and the methyl groups.

-

-

Mass Spectrometry (MS) : Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) would be expected at m/z 154. Common fragmentation pathways for cyclic ketones often involve alpha-cleavage and rearrangements, which can provide structural confirmation.

Synthesis and Manufacturing

The most common and economically viable route to this compound is through the oxidation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), a readily available industrial chemical derived from the self-condensation of acetone.[4]

Synthetic Pathway from Isophorone

The synthesis of this compound from isophorone typically involves a two-step process: epoxidation followed by rearrangement. A well-established procedure for a related transformation is the synthesis of isophorone oxide, which can serve as a key intermediate.

Caption: Synthetic pathway from isophorone to this compound.

Experimental Protocol: Synthesis of Isophorone Oxide (Intermediate)

This protocol, adapted from a reliable source, details the epoxidation of isophorone, a critical step towards the synthesis of the target diketone.

Materials:

-

Isophorone (0.4 mole)

-

30% Aqueous hydrogen peroxide (1.2 moles)

-

Methanol (400 mL)

-

6N Aqueous sodium hydroxide (0.2 mole)

-

Ether

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

In a 1-L three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 55.2 g (0.4 mole) of isophorone and 115 mL (1.2 moles) of 30% aqueous hydrogen peroxide in 400 mL of methanol.

-

Cool the solution to 15°C using an ice bath.

-

Add 33 mL (0.2 mole) of 6N aqueous sodium hydroxide dropwise with stirring over 1 hour, maintaining the temperature at 15-20°C.

-

After the addition is complete, stir the mixture for 3 hours while maintaining the temperature at 20-25°C.

-

Pour the reaction mixture into 500 mL of water and extract with two 400-mL portions of ether.

-

Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the bulk of the ether by distillation.

-

Distill the residual liquid under reduced pressure to yield isophorone oxide.

Self-Validation Insight: The progress of the reaction can be monitored by UV spectroscopy. The disappearance of the isophorone absorption maximum at 235 mμ and the appearance of the isophorone oxide maximum at 292 mμ indicate the completion of the epoxidation.

Chemical Reactivity and Synthetic Utility

As an α-diketone, this compound possesses a rich and versatile reactivity profile, making it a valuable building block in organic synthesis.

General Reactivity of α-Diketones

The adjacent carbonyl groups in α-diketones influence each other's reactivity, leading to several characteristic transformations:

-

Benzilic Acid Rearrangement : In the presence of a strong base, α-diketones can undergo rearrangement to form α-hydroxy carboxylic acids.

-

Quinoxaline Formation : α-Diketones readily condense with 1,2-diamines to form quinoxalines and related heterocyclic systems. This reaction is often used for the characterization and derivatization of α-diketones.

-

Nucleophilic Addition : The carbonyl carbons are electrophilic and susceptible to attack by various nucleophiles, including organometallic reagents and enamines.

-

Enolization : The presence of α-hydrogens allows for enolization, which can be exploited in various condensation reactions.

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Development

A significant application of this compound for the target audience is its use as a precursor in the synthesis of complex heterocyclic molecules with therapeutic potential.

Precursor for Hepatitis C Virus (HCV) Inhibitors

Recent research has highlighted the use of this compound in the preparation of tetrahydro-carbazolone analogs, which have been investigated as inhibitors of the Hepatitis C virus.[1] The diketone moiety serves as a key electrophilic component in condensation reactions to construct the core carbazolone scaffold.

The general workflow for leveraging this compound in an HCV drug discovery program would involve:

Caption: Drug discovery workflow utilizing this compound.

This application underscores the importance of this compound as a valuable starting material for generating libraries of novel compounds for high-throughput screening in antiviral drug discovery programs.

Analytical Methodologies

Reliable analytical methods are essential for quality control, reaction monitoring, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable technique for the analysis of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is typically achieved using a UV detector.

Gas Chromatography (GC)

GC is another powerful technique for the analysis of this relatively volatile compound. A non-polar or medium-polarity capillary column would be appropriate. Detection can be performed using a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and structural elucidation.

Safety, Handling, and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Hazard Identification : Consult the Safety Data Sheet (SDS) for detailed hazard information.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Handling : Use in a well-ventilated area, such as a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a versatile and valuable chemical intermediate with a well-defined profile of properties, reactivity, and synthetic utility. For researchers and professionals in drug discovery, its role as a readily accessible building block for the synthesis of complex heterocyclic scaffolds, particularly in the context of antiviral drug development, makes it a compound of significant interest. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for unlocking its full potential in research and development endeavors.

References

- Google Patents. (1978). Process for the preparation of 3,5,5-trimethyl-cyclohex-2-ene-1,4-dione. (U.S. Patent No. 4,092,361).

-

Organic Syntheses. (n.d.). Isophorone oxide. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3,5,5-trimethyl cyclohexane-1,2-dione. Retrieved from [Link]

- Google Patents. (2015). Synthesis of 2-carboxy-3,5,5-trimethylcyclohexan-1-one. (German Patent No. DE102010009346A1).

-

PubChem. (n.d.). 3,5,5-Trimethyl-1,2-cyclohexanedione. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3,5,5-trimethyl cyclohexane-1,2-dione. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3,5,5-Trimethylcyclohexane-1,2-dione: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5-Trimethylcyclohexane-1,2-dione, a substituted cyclic α-diketone, is a versatile chemical entity with growing significance in synthetic organic chemistry and medicinal research. Its unique structural features, comprising a cyclohexane ring functionalized with two adjacent carbonyl groups and three methyl substituents, render it a valuable building block for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical structure, methods of synthesis, spectroscopic characterization, and notable applications, with a particular focus on its role in the development of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

This compound possesses a cyclohexane backbone with carbonyl groups at positions 1 and 2. Three methyl groups are located at positions 3 and 5, with a gem-dimethyl group at the 5-position.[1][2] This substitution pattern influences the molecule's conformation and reactivity.

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 57696-89-6 | [2] |

| Molecular Formula | C₉H₁₄O₂ | [2] |

| Molecular Weight | 154.21 g/mol | [2] |

| Appearance | Colorless to pale yellow solid | [4] |

| Melting Point | 90-91 °C | [4] |

| Boiling Point | 90-100 °C at 2000 Pa | [4] |

| SMILES | CC1CC(C)(C)CC(=O)C1=O | [2] |

| InChIKey | WEUZZYGESXCTCU-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The primary and most cited route for the synthesis of this compound involves the oxidation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).[5] Isophorone is a readily available industrial chemical, making it an economical starting material.[6]

Oxidation of Isophorone

A historical and effective method for this transformation is the oxidation of isophorone using potassium permanganate (KMnO₄).[5] This reaction proceeds via the oxidation of the α,β-unsaturated ketone system of isophorone.

Caption: General reaction scheme for the synthesis of this compound from isophorone.

Detailed Experimental Protocol (Adapted from historical literature):

Disclaimer: This protocol is based on historical literature and should be adapted with modern safety standards and laboratory practices. The original source should be consulted for precise details.

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a dropping funnel, a solution of isophorone in a suitable solvent (e.g., acetone or a water/acetone mixture) is prepared and cooled to 0 °C in an ice bath.

-

Addition of Oxidant: A solution of potassium permanganate in water is added dropwise to the cooled isophorone solution while maintaining the temperature at or below 0 °C. The reaction is exothermic and careful temperature control is crucial to prevent side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.

-

Workup: Upon completion, the reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct. The filtrate is then acidified.

-

Isolation and Purification: The product, this compound, can be isolated by distillation of the acidified reaction product.[5] Further purification can be achieved by recrystallization from a suitable solvent.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups. The vicinal diketone nature of the molecule may lead to symmetric and asymmetric stretching vibrations, typically observed in the region of 1700-1730 cm⁻¹. Additional peaks corresponding to C-H stretching and bending vibrations of the methyl and methylene groups are also present.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, fully assigned spectrum is not readily found in the literature, the expected ¹H and ¹³C NMR signals can be predicted based on the structure.

-

¹H NMR: The spectrum would be expected to show signals for the methyl protons and the methylene protons on the cyclohexane ring. The gem-dimethyl groups at the 5-position would likely appear as singlets, while the methyl group at the 3-position and the methylene protons would exhibit more complex splitting patterns due to their neighboring protons.

-

¹³C NMR: The spectrum would feature distinct signals for the two carbonyl carbons, typically in the downfield region (δ > 200 ppm). Signals for the quaternary carbon at the 5-position, the methine carbon at the 3-position, and the methylene carbons, as well as the carbons of the methyl groups, would also be present.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 154, corresponding to the molecular weight of the compound.[2] Fragmentation patterns would likely involve the loss of CO, methyl groups, and other small neutral molecules, providing further structural information.

Reactivity and Synthetic Applications

The vicinal dicarbonyl moiety of this compound is the primary site of its reactivity, making it a valuable precursor for the synthesis of various heterocyclic compounds.

Synthesis of Tetrahydrocarbazolone Analogs

A significant application of this compound is in the synthesis of tetrahydro-carbazolone analogs.[7] These scaffolds are of considerable interest in medicinal chemistry, particularly in the development of antiviral agents. The reaction typically involves a Fischer indole synthesis-type condensation with a substituted phenylhydrazine.

Caption: Reaction scheme for the synthesis of tetrahydro-carbazolone analogs.

General Experimental Protocol for Tetrahydrocarbazolone Synthesis:

-

Reaction Setup: this compound and a substituted phenylhydrazine hydrochloride are dissolved in a suitable solvent, such as acetic acid or ethanol.

-

Reaction Conditions: The mixture is heated to reflux for a specified period, typically several hours, to drive the condensation and cyclization reaction.

-

Workup and Isolation: After cooling, the reaction mixture is often poured into water, causing the product to precipitate. The solid product is then collected by filtration, washed, and can be further purified by recrystallization.

Application in Hepatitis C Virus (HCV) Inhibitor Synthesis

Tetrahydro-carbazolone derivatives synthesized from this compound have been identified as key intermediates in the preparation of potent inhibitors of the Hepatitis C virus (HCV).[7] The carbazole core serves as a rigid scaffold for the attachment of various functional groups that can interact with the active site of viral enzymes, such as the NS3/4A protease. The development of direct-acting antivirals (DAAs) has revolutionized the treatment of HCV, and the synthesis of novel, effective inhibitors remains an active area of research.

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction and serious eye irritation.[3]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

First Aid:

-

If Swallowed: Get medical help. Rinse mouth.

-

If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical help.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation from isophorone and the reactivity of its vicinal dicarbonyl functionality make it an attractive starting material for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of tetrahydro-carbazolone analogs, which are precursors to potent Hepatitis C virus inhibitors, highlights its importance in the field of drug discovery and development. Further exploration of the reactivity and applications of this compound is likely to uncover new and innovative synthetic methodologies and lead to the discovery of novel bioactive molecules.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for... Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3,5,5-trimethyl cyclohexane-1,2-dione. Retrieved from [Link]

- Google Patents. (n.d.). US4092361A - Process for the preparation of 3,5,5-trimethyl-cyclohex-2-ene-1,4-dione.

-

PubChem. (n.d.). 3,5,5-Trimethyl-1,2-cyclohexanedione. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2023). The Production of Isophorone. Encyclopedia, 3(1), 224-244. Retrieved from [Link]

- Google Patents. (n.d.). DE102010009346A1 - Synthesis of 2-carboxy-3,5,5-trimethylcyclohexan-1-one.

-

TREA. (n.d.). Process for the preparation of 3-aminomethyl-3,5,5-trimethylcyclohexylamine. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound [stenutz.eu]

- 3. 3,5,5-Trimethyl-1,2-cyclohexanedione | C9H14O2 | CID 93772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DE102010009346A1 - Synthesis of 2-carboxy-3,5,5-trimethylcyclohexan-1-one - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 57696-89-6 [chemicalbook.com]

An In-Depth Technical Guide to 3,5,5-Trimethylcyclohexane-1,2-dione: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5-Trimethylcyclohexane-1,2-dione, a versatile cyclic dione, holds significant potential as a building block in synthetic organic chemistry and drug discovery. Its unique structural features, including a sterically hindered ketone group and a reactive 1,2-dione moiety, make it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of this compound, with a particular focus on its relevance to researchers in the pharmaceutical and life sciences sectors.

Core Molecular and Physical Properties

This compound, with the chemical formula C₉H₁₄O₂, is a cyclic ketone that presents as a colorless to pale yellow solid.[1][2] Its fundamental properties are summarized in the table below, providing a critical resource for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Weight | 154.21 g/mol | [3] |

| CAS Number | 57696-89-6 | [3] |

| Melting Point | 89-92 °C | [4] |

| Boiling Point | 214.6 °C at 760 mmHg | [4] |

| Density | 0.976 g/cm³ | [4] |

| Appearance | Colorless to pale yellow solid/liquid | [2][4] |

| Solubility | Soluble in Methanol | [2] |

Synthesis of this compound

The primary and most economically viable route for the synthesis of this compound is from α-isophorone, a readily available industrial chemical derived from the self-condensation of acetone.[4][5] The synthesis typically involves the oxidation of the α,β-unsaturated ketone functionality of isophorone. One documented method involves the hydrolysis of isophorone using 15% hydrochloric acid, which has been reported to achieve a conversion rate of up to 60%.[4] Another approach involves the oxidation of β-isophorone in the liquid phase using molecular oxygen in the presence of a base and a carbon black catalyst.[6]

A general synthetic workflow is outlined below:

Caption: General synthetic pathway to this compound.

Experimental Protocol: Oxidation of Isophorone (Conceptual)

Materials:

-

α-Isophorone

-

Oxidizing agent (e.g., potassium permanganate, chromium trioxide)

-

Appropriate solvent (e.g., acetic acid, acetone)

-

Acid or base for workup

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve α-isophorone in a suitable solvent in a reaction vessel equipped with a stirrer and a thermometer.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent to the cooled solution while maintaining the temperature below a specified limit to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure complete conversion.

-

Quench the reaction by adding a suitable reagent (e.g., sodium bisulfite for permanganate or chromate oxidations).

-

Perform an aqueous workup to remove inorganic byproducts. This may involve acidification or basification followed by extraction with an organic solvent.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by a suitable method such as recrystallization or column chromatography.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications. The following provides an overview of the expected spectroscopic data.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups. The presence of two carbonyl groups in close proximity in the 1,2-dione system will influence their stretching frequencies. Data available from PubChem indicates the use of a Bruker Tensor 27 FT-IR for spectral acquisition.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight of 154.21 g/mol . Fragmentation patterns would be consistent with the loss of methyl groups and carbonyl moieties.

Applications in Drug Discovery and Development

The rigid, functionalized cyclohexane framework of this compound makes it a valuable scaffold for the synthesis of biologically active molecules. Its utility is particularly noted in the preparation of heterocyclic compounds with therapeutic potential.

Synthesis of Tetrahydro-carbazolone Analogs as Hepatitis C Inhibitors

A significant application of this compound in medicinal chemistry is its use as a precursor in the synthesis of tetrahydro-carbazolone analogs, which have been investigated as inhibitors of the Hepatitis C virus (HCV).[7] The synthesis of the carbazole core is typically achieved through a Fischer indole synthesis.[8][9]

The general reaction scheme involves the condensation of this compound with a substituted phenylhydrazine under acidic conditions. This reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[10][10]-sigmatropic rearrangement followed by elimination of ammonia to form the aromatic indole ring fused to the cyclohexane system.

Sources

- 1. This compound | 57696-89-6 [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]